

Mbl-IN-1: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: Mbl-IN-1

Cat. No.: B12389752

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Abstract

Mbl-IN-1 is a potent, broad-spectrum inhibitor of metallo- β -lactamases (MBLs), a class of enzymes that confer bacterial resistance to a wide range of β -lactam antibiotics, including carbapenems. The emergence and spread of MBL-producing bacteria pose a significant threat to global public health. **Mbl-IN-1** was discovered through an innovative "metal binding pharmacophore (MBP) click-derived" strategy. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and key experimental protocols related to **Mbl-IN-1**, offering a valuable resource for researchers in the field of antimicrobial drug discovery.

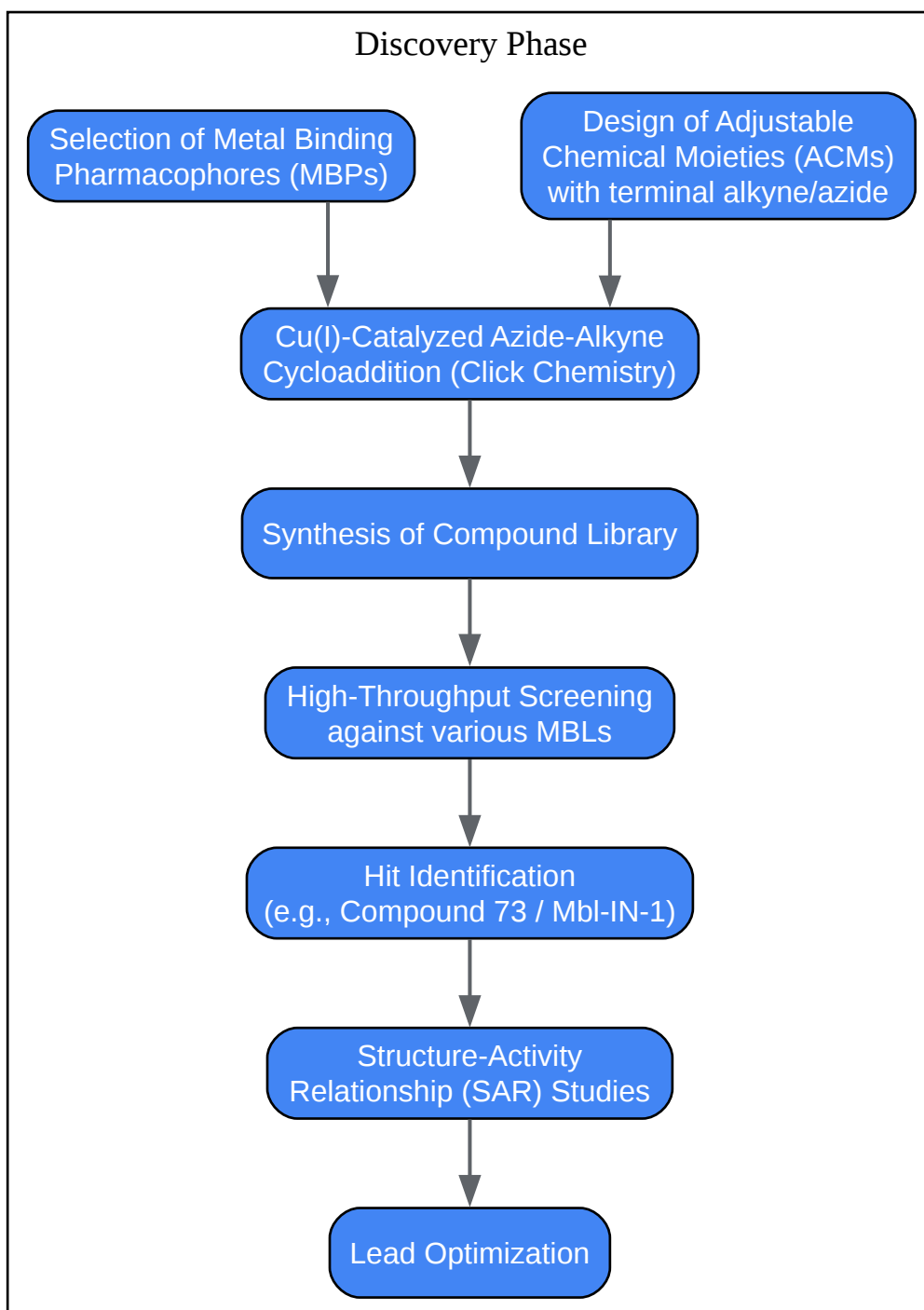
Discovery of Mbl-IN-1: A Click Chemistry Approach

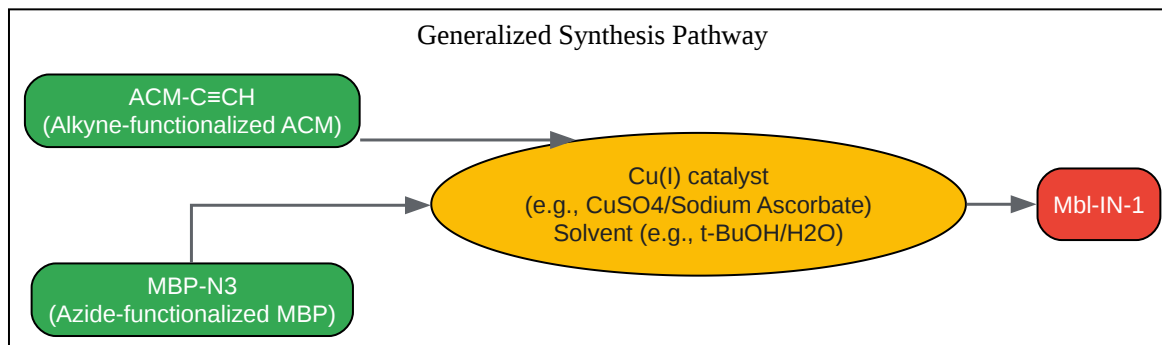
The discovery of **Mbl-IN-1** was guided by a strategy that combines a metal-binding pharmacophore (MBP) with an adjustable chemical moiety (ACM) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^[1] This approach allows for the rapid synthesis of a diverse library of compounds for screening.

The foundational work by Yan YH, et al. (2023) identified several potent broad-spectrum MBL inhibitors, with a compound designated as 73 exhibiting particularly high potency.^[2] It is understood that **Mbl-IN-1** is either this compound or a closely related analog from this series. The discovery process involved the strategic selection of MBPs known to interact with the zinc ions in the active site of MBLs. Initial investigations utilized MBPs such as phthalic acid,

phenylboronic acid, and benzyl phosphoric acid.[2] These were then coupled with various ACMs via the formation of a stable triazole linkage.

Experimental Workflow: Discovery of Mbl-IN-1





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References

- 1. researchgate.net [researchgate.net]
- 2. Metal binding pharmacophore click-derived discovery of new broad-spectrum metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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